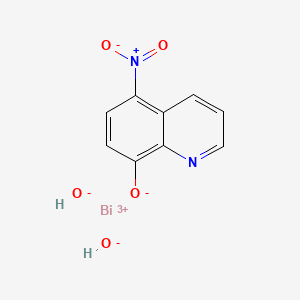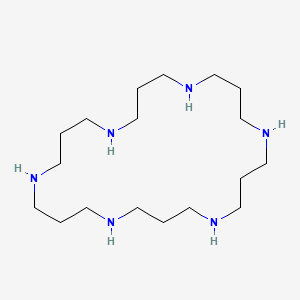
1,5,9,13,17,21-Hexazacyclotetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13,17,21-Hexazacyclotetracosane is a macrocyclic compound with the molecular formula C18H42N6. It is a member of the azamacrocycle family, characterized by the presence of nitrogen atoms within a large ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9,13,17,21-Hexazacyclotetracosane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of linear polyamines with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13,17,21-Hexazacyclotetracosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, zinc, and cadmium.
Protonation and Deprotonation: The compound can be protonated or deprotonated depending on the pH of the solution, affecting its ability to bind metal ions.
Common Reagents and Conditions
Acids and Bases: Hydrochloric acid and nitric acid are used for protonation, while sodium hydroxide is used for deprotonation.
Major Products
The major products of these reactions are the metal complexes of this compound, which have distinct properties and applications in various fields .
Applications De Recherche Scientifique
1,5,9,13,17,21-Hexazacyclotetracosane has several scientific research applications, including:
Coordination Chemistry: It is used to study the formation and stability of metal complexes, providing insights into the behavior of metal ions in biological and environmental systems.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties, such as catalysts and sensors.
Biological Studies: Research on its interactions with metal ions can help understand the role of metal ions in biological processes and the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of 1,5,9,13,17,21-Hexazacyclotetracosane involves its ability to bind metal ions through coordination bonds. The nitrogen atoms in the macrocyclic ring act as ligands, donating electron pairs to the metal ions and forming stable complexes. This binding can affect the reactivity and properties of the metal ions, influencing various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another azamacrocycle with a smaller ring size, known for forming stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane: A smaller azamacrocycle with four nitrogen atoms, used in similar coordination chemistry studies.
Uniqueness
1,5,9,13,17,21-Hexazacyclotetracosane is unique due to its larger ring size, which allows it to form more stable and diverse metal complexes compared to smaller azamacrocycles. This property makes it particularly valuable in applications requiring strong and selective metal binding .
Propriétés
Numéro CAS |
42128-17-6 |
|---|---|
Formule moléculaire |
C18H42N6 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1,5,9,13,17,21-hexazacyclotetracosane |
InChI |
InChI=1S/C18H42N6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h19-24H,1-18H2 |
Clé InChI |
WWWQDWBSGUQNAM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCCNCCCNCCCNCCCNCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


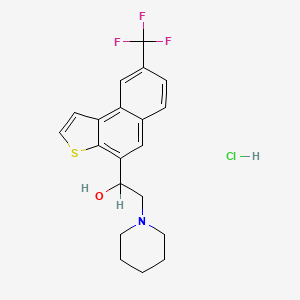
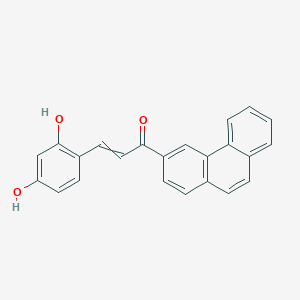
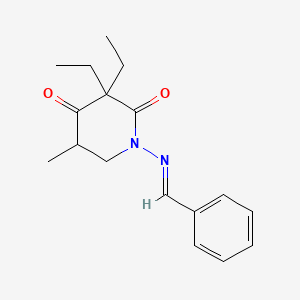
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
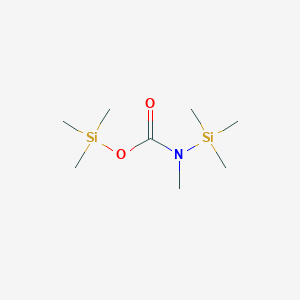
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
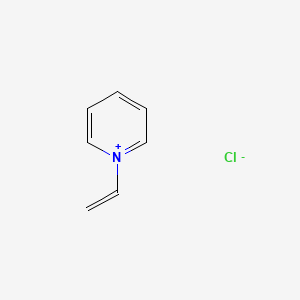
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

